Cas no 95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene)

1-(tert-butoxy)-4-ethenylbenzene는 테르트-부톡시기와 비닐기를 포함한 방향족 화합물로, 유기 합성 및 고분자 화학에서 중요한 중간체로 사용됩니다. 이 화합물은 높은 반응성과 안정성을 동시에 가지며, 특히 고분자 합성 시 개시제나 교차결합제(cross-linking agent)로 활용될 수 있습니다. 테르트-부톡시기는 분자의 용해도와 열안정성을 향상시키는 반면, 비닐기는 중합 반응을 통해 다양한 고분자 구조를 형성할 수 있는 기능성을 제공합니다. 이 화합물은 약품, 코팅제, 전자재료 등 다양한 분야에서 적용 가능성이 높으며, 특히 선택적 반응이 필요한 정교한 합성 과정에서 유용합니다.
1-(tert-butoxy)-4-ethenylbenzene structure
95418-58-9 structure
상품 이름:1-(tert-butoxy)-4-ethenylbenzene
CAS 번호:95418-58-9
MF:C12H16O
메가와트:176.254843711853
CID:61779
PubChem ID:577531

1-(tert-butoxy)-4-ethenylbenzene 화학적 및 물리적 성질

이름 및 식별자

    • 4-tert-butoxystyrene
    • 1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
    • 4-T-BUTOXYSTYRENE
    • 1-tert-Butoxy-4-vinylbenzene
    • p-tert-Butoxystyrene
    • 4-tert-Butoxystyrene (stabilized with TBC)
    • 1-(1,1-Dimethylethoxy)-4-ethenylbenzene (ACI)
    • 1-(tert-butoxy)-4-ethenylbenzene
    • 1-tert-Butoxy-4-vinylbenzene #
    • AKOS008996495
    • 4-tert-Butoxystyrene, 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor
    • MFCD00145183
    • p-t-butoxy styrene
    • Z87001635
    • p-tertbutoxystyrene
    • p-t-butoxystyrene
    • SCHEMBL131860
    • DTXSID30341978
    • B1443
    • 95418-60-3
    • 95418-58-9
    • Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-
    • EN300-18637
    • 인치: 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3
    • InChIKey: GRFNSWBVXHLTCI-UHFFFAOYSA-N
    • 미소: O(C(C)(C)C)C1C=CC(C=C)=CC=1

계산된 속성

  • 정밀분자량: 176.12000
  • 동위원소 질량: 176.120115130g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 159
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 9.2Ų
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.936
  • 융해점: -38 ºC
  • 비등점: 72-73 ºC (0.1 mmHg)
  • 플래시 포인트: 207 ºF
  • 굴절률: 1.524
  • PSA: 9.23000
  • LogP: 3.50690
  • 용해성: 미확정

1-(tert-butoxy)-4-ethenylbenzene 보안 정보

  • WGK 독일:3
  • 위험 범주 코드: R36/37/38
  • 보안 지침: S26-S36
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38

1-(tert-butoxy)-4-ethenylbenzene 세관 데이터

  • 세관 번호:2909309090
  • 세관 데이터:

    ?? ?? ??:

    2909309090

    개요:

    2909309090 기타 방향에테르 및 할로겐대파생물\황화\질화파생물(아질화파생물 포함).?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2909309090 기타 방향에테르 및 그 할로겐대, 황화, 질화 또는 아질화 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%

1-(tert-butoxy)-4-ethenylbenzene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252087-100g
4-tert-Butoxystyrene
95418-58-9 98%
100g
¥3584.00 2024-04-24
Enamine
EN300-18637-2.5g
1-(tert-butoxy)-4-ethenylbenzene
95418-58-9 95%
2.5g
$29.0 2023-09-18
Chemenu
CM360638-500g
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
95418-58-9 95%+
500g
$1308 2024-07-18
Enamine
EN300-18637-0.25g
1-(tert-butoxy)-4-ethenylbenzene
95418-58-9 95%
0.25g
$19.0 2023-09-18
Apollo Scientific
OR315709-5g
p-tert-Butoxystyrene
95418-58-9 98%
5g
£24.00 2025-02-19
Enamine
EN300-18637-10.0g
1-(tert-butoxy)-4-ethenylbenzene
95418-58-9 95%
10.0g
$64.0 2023-02-08
1PlusChem
1P0060RI-5g
1-tert-butoxy-4-vinylbenzene
95418-58-9 95%
5g
$38.00 2024-04-19
Aaron
AR0060ZU-2.5g
1-tert-butoxy-4-vinylbenzene
95418-58-9 95%
2.5g
$53.00 2024-07-18
Aaron
AR0060ZU-500mg
1-tert-butoxy-4-vinylbenzene
95418-58-9 95%
500mg
$52.00 2023-12-14
abcr
AB575993-100ml
4-tert-Butoxystyrene (stabilized with TBC), 98%; .
95418-58-9 98%
100ml
€112.00 2024-08-02

1-(tert-butoxy)-4-ethenylbenzene 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous chloride Solvents: Toluene ;  8 h, 120 °C
참조
Iron-Catalyzed Direct Julia-Type Olefination of Alcohols
Landge, Vinod G.; Babu, Reshma; Yadav, Vinita; Subaramanian, Murugan; Gupta, Virendrakumar; et al, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Acetonitrile
참조
Improved preparation of 4-tert-butoxystyrene
, Japan, , ,

합성 방법 3

반응 조건
1.1 Reagents: Sodium bicarbonate Catalysts: Triphenylphosphine ,  Aluminum chloride Solvents: Nitromethane ;  2 h, rt → 80 °C
참조
Preparation of phenenyl compound
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Dimethyl sulfoxide ;  36 h
참조
Light driven decarboxylative cross coupling of acrylic acid and iodobenzene using [Mo132] type Keplerate as catalyst
Das, Santu; Misra, Archismita; Roy, Soumyajit, Inorganica Chimica Acta, 2017, 460, 77-82

합성 방법 5

반응 조건
1.1 Catalysts: sec-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
참조
Analysis of Homopolymer Distribution in a Polymer Blend Thin Film by Anomalous Grazing Incidence Small-Angle X-ray Scattering at the Bromine K-Edge
Hamamoto, Hiroki; Takagi, Hideaki ; Akiba, Isamu ; Yamamoto, Katsuhiro, Macromolecules (Washington, 2021, 54(1), 488-498

합성 방법 6

반응 조건
참조
Photoresist compositions containing substituted organomethyl vinylaryl ether materials
, United States, , ,

합성 방법 7

반응 조건
참조
Distillation of oxystyrenes
, Japan, , ,

합성 방법 8

반응 조건
1.1 Reagents: Potassium bisulfate Catalysts: Tempo ;  rt → 130 °C; 100 mm Hg, 130 °C; 130 °C → 180 °C; 180 °C; 30 min, 180 °C; 180 °C → 190 °C
참조
Novel process for producing styrene compound
, China, , ,

합성 방법 9

반응 조건
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  3 h, 0 °C; 0 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, 10 °C
참조
Preparation of 4-tert-butoxystyrene
, China, , ,

합성 방법 10

반응 조건
참조
Distillation of styrenes
, Japan, , ,

합성 방법 11

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  6 h, 60 °C
참조
Slow release of organoboronic acids in cross-coupling reactions
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: 2-Methyl-2-butanol ,  Potassium phosphate Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ;  rt → 100 °C; 2 h, 100 °C
참조
Preparation of vinyl compounds using vinyl acetates as vinylation agents
, Japan, , ,

합성 방법 13

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-44)-Aquadichloro[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-… Solvents: Toluene ;  12 h, 110 °C
참조
Nickel(II)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2
Landge, Vinod G.; Yadav, Vinita; Subaramanian, Murugan; Dangarh, Pragya; Balaraman, Ekambaram, Chemical Communications (Cambridge, 2019, 55(43), 6130-6133

합성 방법 14

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  6 h, 100 °C
참조
N-(Carboxymethyl)-N-methyl-glycine
Dailey, Ian; Burke, Martin D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

합성 방법 15

반응 조건
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Tetrahydrofuran
1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran
참조
Preparation of biphenyl-free tert-butoxystyrene
, Japan, , ,

합성 방법 16

반응 조건
참조
Site-Selective Alkoxylation of Benzylic C-H Bonds by Photoredox Catalysis
Lee, Byung Joo ; DeGlopper, Kimberly S.; Yoon, Tehshik P., Angewandte Chemie, 2020, 59(1), 197-202

합성 방법 17

반응 조건
참조
Preparation of p-tert-butoxystyrene as intermediate for drugs, agrochemicals, and monomers
, Japan, , ,

합성 방법 18

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  6 h, 100 °C
참조
N-(Carboxymethyl)-N-methyl-glycine
Dailey, Ian; Burke, Martin D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7

합성 방법 19

반응 조건
1.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  23 °C; 10 min, 23 °C
1.2 Reagents: Tripotassium phosphate Solvents: Water ;  23 °C; 6 h, 60 °C
참조
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates
Knapp, David M.; Gillis, Eric P.; Burke, Martin D., Journal of the American Chemical Society, 2009, 131(20), 6961-6963

합성 방법 20

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, 40 - 50 °C
1.2 Catalysts: Ferrous bromide ;  1 h, 20 - 30 °C
참조
Process for the production of styrene compound, and styrene compound free from biphenyl
, United States, , ,

1-(tert-butoxy)-4-ethenylbenzene Raw materials

1-(tert-butoxy)-4-ethenylbenzene Preparation Products

추천 기사

추천 공급업체
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
(CAS:95418-58-9)4-tert-Butoxystyrene
BM0203
순결:99%
재다:Gram-Ton
가격 ($):문의
Amadis Chemical Company Limited
(CAS:95418-58-9)1-(tert-butoxy)-4-ethenylbenzene
A11144
순결:99%
재다:500g
가격 ($):418.0